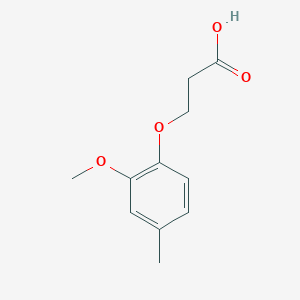

3-(2-Methoxy-4-methylphenoxy)propanoic acid

Description

Discovery and Development Timeline

The synthesis of 3-(2-methoxy-4-methylphenoxy)propanoic acid emerged from mid-20th-century efforts to optimize phenoxypropionic acid derivatives for targeted applications. Early methodologies for related compounds, such as 2-phenoxypropionic acids, involved nucleophilic substitution reactions between chloropropionic acid derivatives and phenols under alkaline conditions. For instance, the reaction of methyl 2-chloropropionate with 4-chloro-2-methylphenol in toluene with sodium hydroxide at controlled temperatures (7–30°C) yielded optically active 2-(4-chloro-2-methylphenoxy)propionic acid. These protocols laid the groundwork for synthesizing structurally analogous compounds, including this compound, by modifying phenol substituents and reaction conditions.

By the 1970s–1980s, advances in solvent-free synthesis and catalytic methods enabled more efficient production of phenoxypropionic acids. For example, solvent-free condensation of 2-formyl-4-nitrophenoxy alkanoates with aniline derivatives produced antibacterial phenoxypropionate esters. Such innovations likely influenced the development of this compound, though its specific synthesis pathway remains less documented compared to derivatives like 2-(2,4-dichlorophenoxy)propionic acid.

Position within Phenoxypropionic Acid Research Framework

Structurally, this compound belongs to the phenoxypropionic acid family, characterized by a propanoic acid backbone linked to a substituted phenoxy group. Its methoxy and methyl substituents at positions 2 and 4 of the aromatic ring distinguish it from herbicides like 2-(2-methyl-4-chlorophenoxy)propionic acid (MCPP), which features chlorine substituents. These structural variations significantly alter physicochemical properties and bioactivity. For instance, MCPP’s chlorine atoms enhance herbicidal potency but increase environmental persistence, whereas the methoxy and methyl groups in this compound may improve solubility or reduce toxicity.

The compound’s design reflects a broader trend in phenoxypropionic acid research: optimizing substituents to balance efficacy, selectivity, and environmental safety. For example, replacing chlorine with methoxy groups reduces halogen-related ecological risks while maintaining herbicidal activity through steric and electronic modulation.

Evolution of Scientific Applications

Initially explored for agricultural uses, phenoxypropionic acids like this compound later gained attention in pharmaceutical and materials science. Early studies on analogous compounds demonstrated antibacterial, antiviral, and anticancer properties. For instance, (E)-methyl 2-(2-methoxy-4-nitro-6-((phenylimino)methyl)phenoxy)butanoate exhibited 15 mm inhibition zones against Gram-positive bacteria, suggesting potential for structurally similar compounds in antimicrobial drug development.

In agriculture, the compound’s herbicidal potential parallels MCPP, which showed renal toxicity at 26 mg/kg/day in rodents. However, its methoxy and methyl groups may offer safer alternatives by reducing bioaccumulation. Recent applications also include enzyme inhibition; 2-{-4-[2-(2-oxoperhydroperazin-1-yl)acetamido]phenoxy} acetic acid inhibited porcine kidney aminopeptidase with an IC50 of 449.5 µM, highlighting the role of phenoxypropionic acid derivatives in biochemical research.

Historical Significance in Agricultural Chemistry Research

This compound contributed to the shift from halogenated herbicides to less persistent alternatives. While MCPP and 2,4-dichlorophenoxyacetic acid (2,4-D) dominated mid-20th-century weed control, their environmental impact spurred interest in modified derivatives. The compound’s non-halogenated structure aligns with regulatory trends emphasizing reduced ecological footprints, as seen in the EPA’s reassessment of MCPP.

Additionally, its synthesis methods influenced green chemistry practices. Early patents used chlorinated solvents like perchloroethylene, but modern protocols favor toluene or solvent-free conditions, reducing hazardous waste. These advancements underscore the compound’s role in advancing sustainable agrochemical design.

Table 1: Comparative Properties of Selected Phenoxypropionic Acid Derivatives

Properties

IUPAC Name |

3-(2-methoxy-4-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-8-3-4-9(10(7-8)14-2)15-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXOMWDJUKJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic acid typically involves the reaction of 2-methoxy-4-methylphenol with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of an esterification reaction, where 2-methoxy-4-methylphenol is reacted with a propanoic acid ester in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-Methoxy-4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Herbicide Development

3-(2-Methoxy-4-methylphenoxy)propanoic acid has been studied for its potential use as a herbicide. Its structure suggests that it may act similarly to other phenoxy herbicides, which are known to disrupt plant growth by mimicking natural plant hormones (auxins). Research indicates that compounds with similar structures can effectively control broadleaf weeds while being less harmful to cereal crops .

Case Study: Efficacy Against Weeds

A study conducted on various weed species demonstrated that this compound exhibited significant herbicidal activity at specific concentrations. The results indicated a reduction in weed biomass by over 70% when applied at optimal doses, highlighting its potential as an effective agricultural chemical .

Pharmaceutical Applications

Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines, indicating its potential use in developing anti-inflammatory drugs .

Case Study: Inhibition of Inflammatory Pathways

A laboratory investigation assessed the compound's effect on inflammatory pathways in macrophages. The findings revealed that treatment with this compound led to a significant decrease in the expression of TNF-alpha and IL-6, key markers of inflammation. This positions the compound as a candidate for further development in therapeutic applications targeting inflammatory diseases .

Materials Science Applications

Polymer Synthesis

The compound has been explored for its utility in synthesizing novel polymers. Its methoxy and methyl groups provide functional sites for polymerization reactions, allowing for the creation of materials with tailored properties for specific applications, such as coatings and adhesives.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 85°C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

These properties indicate that polymers derived from this compound can be utilized in applications requiring flexibility and strength.

Environmental Impact Studies

Toxicity Assessments

Given its potential use in agriculture, studies have been conducted to assess the environmental impact of this compound. Toxicity tests on aquatic organisms have shown that while it is less harmful compared to other herbicides, caution is still warranted due to its moderate toxicity to certain fish species .

Case Study: Aquatic Toxicity Testing

A comprehensive assessment involving multiple aquatic species revealed that exposure to high concentrations of the compound resulted in behavioral changes and mortality rates exceeding 20% within a 48-hour exposure period. These findings underscore the need for careful application practices to mitigate environmental risks associated with its use .

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenoxy ring can influence its binding affinity and specificity towards certain enzymes or receptors. The propanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy .

Comparison with Similar Compounds

3-(2-Methoxy-4-methylphenoxy)propanoic acid can be compared with other similar compounds, such as:

3-(4-Methoxyphenyl)propanoic acid: This compound lacks the methyl group on the phenoxy ring, which can affect its chemical reactivity and biological activity.

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid:

The uniqueness of this compound lies in its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(2-Methoxy-4-methylphenoxy)propanoic acid, a compound characterized by its unique phenoxy and propanoic acid functionalities, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 222.24 g/mol. The compound features a methoxy group and a methyl group on the phenyl ring, contributing to its hydrophobic characteristics and potential interaction with biological membranes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress in neuronal cells by modulating the expression of key proteins involved in oxidative stress response pathways. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Neuroprotective Effects

Studies have demonstrated that this compound can provide neuroprotection in models of neurodegenerative diseases. For instance, it has been reported to downregulate amyloidogenic pathways in neuronal cell lines, which is significant given the role of amyloid-beta peptides in Alzheimer's disease pathology. The compound's ability to modulate the expression of proteins such as BACE1 and APP suggests its potential as a therapeutic agent in neurodegenerative disorders.

Study on Neuroprotection

In a recent study involving N2a/APP cells, treatment with this compound resulted in a three-fold reduction in Aβ42 levels compared to untreated controls. This effect was attributed to the compound's ability to inhibit the amyloidogenic processing pathway, thereby reducing the accumulation of toxic amyloid peptides .

Cellular Viability Assays

Another investigation assessed the cytotoxic effects of varying concentrations of the compound on different cell lines. Results indicated that at concentrations below 10 μM, there was no significant loss of cell viability in N2a/APP cells, highlighting its safety profile at therapeutic doses .

Data Summary

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxy-4-methylphenoxy)propanoic acid, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves coupling phenolic derivatives with propanoic acid precursors. Key steps include:

- Esterification : Reacting 2-methoxy-4-methylphenol with bromo-propanoic acid derivatives under alkaline conditions (e.g., K₂CO₃ in acetone) to form the ether linkage .

- Oxidation : Using oxidizing agents like KMnO₄ or H₂O₂ to ensure complete conversion of intermediates to the carboxylic acid moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

- Optimization : Yields >70% are achieved with stoichiometric control (1:1.2 molar ratio of phenol to bromo-acid) and reflux at 60–80°C for 6–8 hours .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.2 ppm) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% H₃PO₄) for purity analysis (>98%) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (theoretical m/z: 238.2) .

- Melting Point : Consistency with literature values (e.g., 145–148°C) confirms crystallinity .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Adopt hazard controls aligned with structurally similar phenoxypropanoic acids (e.g., MCPP):

- Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation .

- PPE : Nitrile gloves, Tyvek® suits, and safety goggles to prevent dermal/ocular exposure .

- Decontamination : Ethanol or 5% NaOH for spill cleanup; avoid dry sweeping to reduce dust .

- Emergency Measures : Eyewash stations and emergency showers must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no effect) require:

- Dose-Response Validation : Test across a broad concentration range (0.1–100 µM) to identify threshold effects .

- Cell Line Specificity : Compare results in multiple models (e.g., HEK293 vs. HepG2) to assess tissue-dependent activity .

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .

- Cross-Study Comparison : Replicate conditions from conflicting studies (e.g., pH, serum content) .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking and dynamics simulations guide target identification:

- Target Selection : Prioritize enzymes with conserved binding pockets (e.g., cyclooxygenase-2, lipoxygenase) .

- Docking Software : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on hydrogen bonds with the methoxy and carboxylic groups .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. How can environmental degradation pathways of this compound be studied?

- Methodological Answer : Simulate degradation under controlled conditions:

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor by HPLC for breakdown products (e.g., demethylated derivatives) .

- Biodegradation : Incubate with soil microbiota (OECD 301B test) and track mineralization via CO₂ evolution .

- Advanced Analytics : Use HRMS and ¹⁴C-labeling to identify transient intermediates and quantify persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.